molecular formula C10H6N2S B3050520 8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 26579-66-8

8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B3050520
CAS No.: 26579-66-8
M. Wt: 186.24 g/mol
InChI Key: JKJTVDMWBSOUCB-UHFFFAOYSA-N
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Description

8-Thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a tricyclic heterocyclic compound characterized by a fused 13-membered ring system containing sulfur (thia) and nitrogen (diazas) heteroatoms. The numbering "7.4.0.02,7" indicates a bicyclic bridge structure, with the sulfur and nitrogen atoms positioned at the 8th, 3rd, and 10th positions, respectively.

Properties

IUPAC Name

8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c1-3-7-9-8(4-2-5-11-9)13-10(7)12-6-1/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJTVDMWBSOUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302646
Record name thieno[2,3-b:4,5-b']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26579-66-8
Record name NSC152391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thieno[2,3-b:4,5-b']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include cyclization reactions, where specific reagents and catalysts are used to form the desired tricyclic framework. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: The compound’s properties are leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene and its analogs:

Compound Name Molecular Formula Molecular Weight Heteroatoms Key Substituents Structural Impact Reference
This compound Not explicitly reported - S, N None Base structure for comparison
5-Iodo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene C₁₂H₇IO 294.09 O, I Iodo at position 5 Enhanced halogen bonding; reduced polarity
{8-Thiatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl tellanyl}methanethiol C₁₃H₁₀S₂Te 357.93 S, Te Tellanyl, methanethiol Heavy-atom effect for crystallography
Dibenzo[b,d]furan-2-carbaldehyde C₁₃H₈O₂ 196.21 O Carbaldehyde Electrophilic reactivity; planar structure
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo...-dione C₁₅H₁₈N₂O₃S 353.4 S, N Benzodioxin, dione Increased hydrogen bonding capacity
4-Ethylsulfanyl-11,13-dimethyl-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo... C₁₇H₂₃N₃S₂ 357.52 S, N Ethylsulfanyl, methyl, propenyl Enhanced lipophilicity
BI68014 (pyridinyl piperazine derivative) C₂₄H₂₅N₇OS 459.57 S, N, O Piperazine-carbonyl-piperidine Pharmacophore for receptor targeting

Key Observations:

  • Heteroatom Influence : Replacing sulfur with oxygen (e.g., in 8-oxatricyclo analogs) reduces electron-richness, altering reactivity and solubility . The inclusion of tellurium (Te) introduces heavy-atom effects, facilitating crystallographic studies .
  • Substituent Effects : Halogenation (e.g., iodine) enhances intermolecular interactions, while carbaldehyde groups introduce electrophilic sites for synthetic modifications .
  • Bioactivity Potential: Triaza derivatives (e.g., C₁₅H₁₈N₂O₃S) and piperazine-containing analogs (e.g., BI68014) are linked to medicinal applications due to increased hydrogen bonding and receptor-binding moieties .

Physicochemical and Crystallographic Properties

  • Crystal Structure : The tellurium-containing analog crystallizes in an orthorhombic system (space group P2₁2₁2₁), with unit cell parameters a = 5.495 Å, b = 12.142 Å, and c = 19.053 Å. Te···π and S···S interactions stabilize the lattice .
  • Molecular Weight Trends : Lower molecular weight compounds (e.g., dibenzo[b,d]furan-2-carbaldehyde, 196.21 g/mol) exhibit higher volatility, whereas bulkier derivatives (e.g., BI68014, 459.57 g/mol) align with drug-like properties .

Biological Activity

8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound characterized by its unique bicyclic structure that incorporates sulfur and nitrogen atoms. This structural complexity contributes to its potential biological activities, which have been the subject of various studies in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic framework with multiple functional groups that enhance its chemical reactivity and biological interactions. The presence of the thia (sulfur-containing) moiety is particularly significant as it can influence the compound's pharmacological properties.

Property Value
Molecular Formula C19H13F3N2O3S
Molecular Weight 406.4 g/mol
Structural Features Bicyclic core, thia group

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that related compounds act as microtubule-targeting agents (MTAs), which are crucial in cancer therapy due to their ability to disrupt mitotic spindle formation and induce apoptosis in cancer cells .
    • For instance, DZ-2384, a synthetic diazonamide derivative with structural similarities, demonstrated potent antitumor activity across multiple cancer models while maintaining a favorable safety profile .
  • Anti-inflammatory Effects :
    • The compound's potential anti-inflammatory properties are believed to arise from its interaction with pro-inflammatory pathways and enzymes. This mechanism may involve inhibition of cytokine production and modulation of immune responses.
  • Antimicrobial Properties :
    • Similar compounds have shown significant antimicrobial activity against various pathogens, suggesting that this compound may also exhibit this property through mechanisms involving disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Microtubule Dynamics : Research on DZ-2384 revealed that it binds to the vinca domain of tubulin differently than traditional vinca alkaloids, enhancing polymerization and stability of microtubules without neurotoxic effects . This finding suggests that similar mechanisms may be applicable to this compound.
  • Antimicrobial Testing : A comparative study on structurally related compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria, indicating a potential for developing new antimicrobial agents based on the core structure of this compound.

The biological activity of this compound is likely mediated through several mechanisms:

  • Microtubule Interaction : As noted with DZ-2384 and other MTAs, the compound may alter microtubule dynamics by binding to tubulin and affecting its polymerization state.
  • Enzyme Inhibition : The thia moiety may facilitate interactions with enzymes involved in inflammatory pathways or microbial metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

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